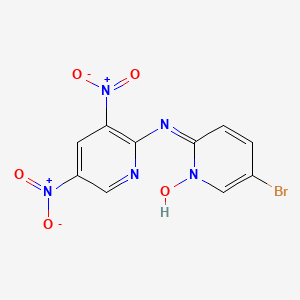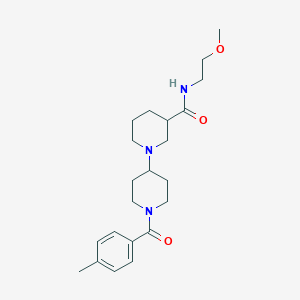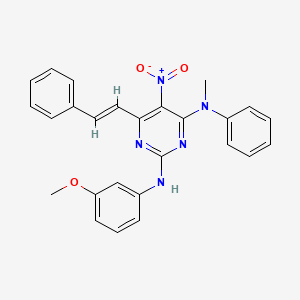
5-bromo-N-(3,5-dinitro-2-pyridinyl)-2-pyridinamine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(3,5-dinitro-2-pyridinyl)-2-pyridinamine 1-oxide, commonly known as Br-PyO, is a synthetic compound that belongs to the family of pyridine-based heterocyclic compounds. Br-PyO has been widely used in scientific research as a potent inhibitor of several enzymes, including nitric oxide synthase (NOS) and xanthine oxidase (XO).
Mechanism of Action
Br-PyO inhibits the activity of 5-bromo-N-(3,5-dinitro-2-pyridinyl)-2-pyridinamine 1-oxide and XO by binding to their active sites and preventing the formation of NO and uric acid, respectively. The inhibition of this compound by Br-PyO has been shown to reduce the production of NO in the central nervous system, leading to a decrease in blood pressure and neuroprotection. The inhibition of XO by Br-PyO has been shown to reduce the production of uric acid, leading to a decrease in inflammation and oxidative stress.
Biochemical and Physiological Effects:
The inhibition of this compound and XO by Br-PyO has several biochemical and physiological effects. The inhibition of this compound leads to a decrease in blood pressure, neuroprotection, and a reduction in inflammation. The inhibition of XO leads to a decrease in uric acid production, which reduces inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
Br-PyO has several advantages for lab experiments. It is a potent inhibitor of 5-bromo-N-(3,5-dinitro-2-pyridinyl)-2-pyridinamine 1-oxide and XO, which makes it a valuable tool for studying the role of these enzymes in various physiological processes. Br-PyO is also stable and easy to handle, which makes it suitable for long-term experiments. However, Br-PyO has some limitations as well. It is a synthetic compound, which means that it may not accurately reflect the properties of natural compounds. Br-PyO may also have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on Br-PyO. One possible direction is to investigate the effects of Br-PyO on other enzymes and physiological processes. Another possible direction is to develop more potent and selective inhibitors of 5-bromo-N-(3,5-dinitro-2-pyridinyl)-2-pyridinamine 1-oxide and XO based on the structure of Br-PyO. Finally, future research can investigate the potential therapeutic applications of Br-PyO in the treatment of various diseases, including hypertension, neurodegenerative diseases, and inflammatory disorders.
Conclusion:
In conclusion, Br-PyO is a synthetic compound that has been widely used in scientific research as a potent inhibitor of this compound and XO. Br-PyO inhibits the activity of these enzymes by binding to their active sites and preventing the formation of NO and uric acid, respectively. The inhibition of this compound and XO has several biochemical and physiological effects, including a decrease in blood pressure, neuroprotection, and a reduction in inflammation and oxidative stress. Br-PyO has several advantages for lab experiments, but also some limitations. Future research can investigate the potential therapeutic applications of Br-PyO and develop more potent and selective inhibitors of this compound and XO.
Synthesis Methods
The synthesis of Br-PyO is a multistep process that involves the reaction of 5-bromo-2-pyridinamine with 3,5-dinitro-2-chloropyridine, followed by oxidation with hydrogen peroxide. The final product is obtained after purification by column chromatography.
Scientific Research Applications
Br-PyO has been extensively used in scientific research as a potent inhibitor of several enzymes, including 5-bromo-N-(3,5-dinitro-2-pyridinyl)-2-pyridinamine 1-oxide and XO. This compound is an enzyme that catalyzes the production of nitric oxide (NO), a signaling molecule that plays a crucial role in the regulation of various physiological processes, including blood pressure, neurotransmission, and immune response. XO is an enzyme that catalyzes the production of uric acid, a waste product of purine metabolism. Elevated levels of uric acid have been associated with several diseases, including gout and cardiovascular diseases.
properties
IUPAC Name |
(Z)-5-bromo-N-(3,5-dinitropyridin-2-yl)-1-hydroxypyridin-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN5O5/c11-6-1-2-9(14(17)5-6)13-10-8(16(20)21)3-7(4-12-10)15(18)19/h1-5,17H/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIAUSYLXJMZLJ-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-])N(C=C1Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C/C(=N/C2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-])/N(C=C1Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{5-[2-cyano-2-(3,4-dimethoxyphenyl)vinyl]-2-furyl}benzoic acid](/img/structure/B5345299.png)
![2-({[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]amino}oxy)-N-benzylacetamide](/img/structure/B5345306.png)



![methyl 7-(2,3-dichlorophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5345329.png)
![5-ethyl-3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5345334.png)

![2-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylcarbonyl]-5-methoxyphenol](/img/structure/B5345348.png)
![2-methyl-4-{4-[(2-methyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-5(6H)-yl)carbonyl]phenyl}-2-butanol](/img/structure/B5345361.png)
![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5345371.png)
![4-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5345386.png)
